Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate
CAS No.:
Cat. No.: VC17652892
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO3 |
|---|---|
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | methyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate |
| Standard InChI | InChI=1S/C9H15NO3/c1-12-8(11)7-9(6-10-7)2-4-13-5-3-9/h7,10H,2-6H2,1H3 |
| Standard InChI Key | ARBGMWHLVHNLBB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1C2(CCOCC2)CN1 |
Introduction
Chemical Structure and Molecular Properties
Core Framework and Stereochemistry
The compound features a spiro[3.5]nonane backbone, where a three-membered azetidine ring (containing nitrogen) is fused to a five-membered oxolane ring (containing oxygen) at a single spiro carbon atom. The methyl carboxylate group at the 1-position introduces both lipophilic and electron-withdrawing characteristics. The molecular formula is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate |
| SMILES Notation | COC(=O)C1C2(CCOCC2)CN1 |
| InChI Key | ARBGMWHLVHNLBB-UHFFFAOYSA-N |
The spirocyclic architecture imposes significant ring strain, particularly in the azetidine moiety, which influences reactivity and conformational flexibility .
Synthesis and Preparation
Laboratory-Scale Synthesis
The synthesis of methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate typically involves multi-step cyclization strategies. A representative approach includes:
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Cyclization Precursors: Reacting 3-bromo-2,2-bis(bromomethyl)propan-1-ol with a protected amine under basic conditions to form the azetidine ring.
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Oxidative Coupling: Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and iodo metal salts (e.g., CuI) to facilitate spirocyclic bond formation.
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Esterification: Introducing the methyl carboxylate group via reaction with methyl chloroformate in the presence of a base like triethylamine .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Cyclization Temperature | 60–80°C |
| Catalyst | CuI/TBAB (tetrabutylammonium bromide) |
| Reaction Time | 12–24 hours |
| Yield | 65–75% (isolated) |
Challenges in synthesis include managing steric hindrance during cyclization and minimizing epimerization at the spiro center. Advances in microwave-assisted synthesis have reduced reaction times to under 6 hours while maintaining yields above 70%.
Physicochemical Characteristics
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL at 25°C). Stability studies indicate decomposition above 150°C, necessitating storage at –20°C under inert atmosphere .
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | 45 |
| Ethanol | 22 |
| Water | <1 |
Applications in Drug Discovery
Role as a Bioisostere
The spirocyclic core serves as a bioisosteric replacement for piperidine and pyrrolidine rings in medicinal chemistry. Its constrained geometry enhances metabolic stability compared to flexible heterocycles, as demonstrated in protease inhibitor analogs.
Case Study: Sigma Receptor Ligands
Derivatives of this compound have been explored as sigma-1 receptor (S1R) modulators. Structural analogs with substituents at the 5-position showed binding affinities (Ki) of 10–50 nM in vitro, highlighting the scaffold's versatility .
Challenges and Future Directions
While synthetic methods have improved, scaling production remains limited by cost-intensive catalysts and low yields in key steps. Future research may focus on:
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Enzymatic Cyclization: Leveraging biocatalysts to improve stereochemical control.
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Photoredox Catalysis: Exploring visible-light-mediated reactions for greener synthesis.
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